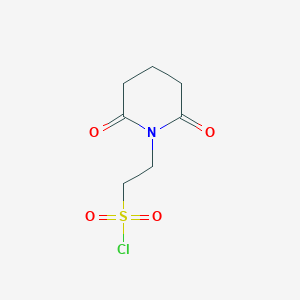

2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride

Description

Propriétés

IUPAC Name |

2-(2,6-dioxopiperidin-1-yl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO4S/c8-14(12,13)5-4-9-6(10)2-1-3-7(9)11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXWYZCUAJWIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656491 | |

| Record name | 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-13-8 | |

| Record name | 2-(2,6-Dioxopiperidin-1-yl)ethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride typically involves the reaction of piperidine derivatives with ethanesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

Hydrolysis: The compound can hydrolyze to form the corresponding sulfonic acid.

Condensation Reactions: It can participate in condensation reactions with amines to form sulfonamide derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonic acids, and various substituted derivatives depending on the nucleophiles used .

Applications De Recherche Scientifique

Medicinal Chemistry

2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride is utilized as an important intermediate in the synthesis of various pharmaceuticals. Its ability to introduce a sulfonamide group allows for modifications that enhance the pharmacological properties of drug candidates.

Case Study : In a study focused on developing novel antitumor agents, derivatives of this compound were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated significant activity, suggesting potential therapeutic applications in oncology.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and coupling reactions, making it valuable for creating complex organic molecules.

Data Table: Synthetic Reactions Involving this compound

Biological Research

The compound has been studied for its potential as a biochemical probe due to its ability to modify proteins via sulfonamide formation. This property enables researchers to investigate enzyme functions and protein interactions.

Case Study : Research has demonstrated that this compound can selectively inhibit certain enzymes involved in metabolic pathways, providing insights into the mechanisms of diseases such as diabetes and obesity.

Mécanisme D'action

The mechanism of action of 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparaison Avec Des Composés Similaires

Ethanesulfonyl Chloride, 2-Chloro- (CAS 1622-32-8)

- Structure : A simpler sulfonyl chloride without the dioxopiperidin substituent.

- Reactivity : Reacts violently with water, releasing hydrogen chloride and sulfuric acid derivatives. Its reactivity is typical of aliphatic sulfonyl chlorides .

- Hazards :

- Applications : Used in chemical synthesis for introducing sulfonate groups, similar to other sulfonyl chlorides .

Benzenesulfonyl Chloride (CAS 98-09-9)

- Structure : Aromatic sulfonyl chloride with a benzene ring.

- Reactivity : Less reactive than aliphatic sulfonyl chlorides due to aromatic stabilization.

- Hazards : Corrosive, with similar handling precautions as aliphatic analogues.

- Applications : Widely used in the synthesis of sulfonamides and detergents.

Fluorinated Ethanesulfonyl Fluorides (e.g., CAS 16090-14-5)

- Structure : Fluorine-substituted ethanesulfonyl fluorides.

- Reactivity : Enhanced stability due to fluorine’s electronegativity, reducing hydrolysis rates.

- Applications : Specialized in fluoropolymer production and agrochemicals .

Comparative Data Table

Key Differentiators

Stability : Fluorinated analogues (e.g., CAS 16090-14-5) exhibit greater hydrolytic stability due to fluorine’s electron-withdrawing effects, whereas the target compound’s aliphatic structure and reactive chloride group make it more prone to hydrolysis .

Research Findings and Limitations

- Reactivity Studies : Ethanesulfonyl chloride derivatives are well-documented in sulfonation reactions, but the target compound’s unique structure necessitates specialized handling to mitigate hydrolysis risks .

- Toxicological Data: Chronic toxicity data for this compound is absent in available literature.

- Synthetic Utility: The compound’s piperidinone ring may enable the synthesis of sulfonated derivatives with enhanced bioavailability or target specificity in drug development.

Activité Biologique

2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure and reactivity suggest it could play significant roles in various biochemical pathways and therapeutic applications.

The molecular formula for this compound is . It is characterized by the presence of a dioxopiperidine moiety, which contributes to its biological activity. Its sulfonyl chloride group is reactive and can participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing other biologically active compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on target proteins, leading to inhibition or modulation of their activity.

Biochemical Pathways

- Enzyme Inhibition : The compound may inhibit serine proteases by forming covalent bonds with the active site serine residue, which is crucial for enzyme function.

- Cell Signaling Modulation : It can influence cell signaling pathways such as MAPK/ERK, impacting cell proliferation and differentiation.

- Gene Expression Alteration : By interacting with transcription factors, this compound may modulate gene expression profiles, leading to changes in cellular metabolism.

Antitumor Effects

Recent studies indicate that this compound exhibits promising antitumor activity. In vitro experiments have shown its ability to induce apoptosis in cancer cell lines, such as NCI-H929 cells. The compound's mechanism involves the activation of apoptotic pathways and modulation of survival signals.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest it possesses activity against various bacterial strains, although further studies are needed to define its spectrum of activity and potential clinical applications.

Case Studies

- Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to a significant increase in early and late apoptosis rates in NCI-H929 cells—rising from 3.4% to 13.3% for early apoptosis and from 2.6% to 21.3% for late apoptosis at concentrations of 0, 1, and 5 µM .

- Toxicity Assessment : In animal models, dosage effects revealed that lower doses resulted in minimal toxicity while higher doses induced hepatotoxicity and nephrotoxicity . This highlights the importance of determining optimal dosing strategies for therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility and stability under physiological conditions. It is expected to be absorbed effectively and undergo metabolic transformations that could influence its efficacy and safety profile.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Antitumor Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Active against various bacterial strains |

| Enzyme Interaction | Inhibits serine proteases |

| Dosage Toxicity | Minimal at low doses; hepatotoxic at high doses |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile or neoprene gloves, chemical-resistant clothing, and safety goggles. Use local exhaust ventilation or enclosed systems to minimize inhalation risks .

- Storage : Store in airtight containers in a cool, dry, well-ventilated area away from water, oxidizing agents (e.g., peroxides), and strong bases. Label containers with hazard warnings .

- Emergency Measures : Equip labs with eyewash stations and emergency showers. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. What synthetic routes are reported for this compound, and how can their efficiency be optimized?

- Methodological Answer :

- Route 1 : React 2,6-dioxopiperidine with ethanesulfonyl chloride derivatives under anhydrous conditions. Optimize yields by controlling reaction temperature (e.g., 0–5°C) and using aprotic solvents like dichloromethane .

- Route 2 : Introduce the dioxopiperidinyl moiety via nucleophilic substitution on pre-functionalized ethanesulfonyl chloride intermediates. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel .

- Yield Improvement : Adjust stoichiometric ratios (e.g., 1.2:1 nucleophile:substrate) and use catalysts like DMAP to enhance reactivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the presence of the dioxopiperidinyl and sulfonyl chloride groups. FT-IR can identify characteristic S=O stretches (~1350–1150 cm) .

- Chromatography : Perform HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards .

- Elemental Analysis : Validate elemental composition (C, H, N, S, Cl) to confirm stoichiometry .

Advanced Research Questions

Q. How does the 2,6-dioxopiperidin-1-yl group influence the reactivity of ethanesulfonyl chloride in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : The dioxopiperidinyl ring may sterically hinder nucleophilic attack at the sulfonyl chloride group, slowing reactions with bulky nucleophiles. Design experiments using smaller nucleophiles (e.g., amines vs. alcohols) to compare kinetics .

- Electronic Effects : The electron-withdrawing nature of the dioxopiperidinyl moiety could enhance the electrophilicity of the sulfonyl chloride. Quantify reactivity via Hammett plots or computational modeling (e.g., DFT) .

Q. What strategies can mitigate decomposition of this compound during long-term storage?

- Methodological Answer :

- Moisture Control : Store under inert gas (argon/nitrogen) with molecular sieves to prevent hydrolysis. Monitor humidity levels using sensors .

- Temperature Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Refrigerate samples if decomposition exceeds 5% .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, purity) to isolate variables. Use standardized reagents and calibrated equipment .

- Cross-Validation : Compare results across multiple analytical techniques (e.g., NMR, HPLC, kinetic assays) to confirm observations. Collaborate with independent labs for external validation .

Q. What analytical techniques are most effective for studying the compound’s stability under varying pH and solvent conditions?

- Methodological Answer :

- pH Stability : Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy at 240–300 nm. Use -NMR to track fluorine-containing byproducts if applicable .

- Solvent Compatibility : Test solubility and stability in polar aprotic (DMF, DMSO) vs. non-polar solvents (hexane). Measure half-life using kinetic studies and Arrhenius plots to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.